molecular formula C21H19ClN4 B2874134 3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900895-16-1

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2874134
CAS No.: 900895-16-1
M. Wt: 362.86
InChI Key: VCQWKWKXEDMVEA-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a 3-(2-chlorophenyl) group, a 5-methyl substituent, and an N-(2-phenylethyl)amine at position 6. The structural features of this compound—specifically the 2-chlorophenyl and phenylethylamine moieties—distinguish it from related analogs and may influence its biological activity, physicochemical properties, and toxicity.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4/c1-15-13-20(23-12-11-16-7-3-2-4-8-16)26-21(25-15)18(14-24-26)17-9-5-6-10-19(17)22/h2-10,13-14,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQWKWKXEDMVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-amino-5-methylpyrazole with 2-chlorobenzaldehyde under acidic conditions to form the intermediate, which is then cyclized with 2-phenylethylamine . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can significantly improve the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzymatic activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved. The compound’s structure allows it to interact with various cellular components, leading to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The 3-position of pyrazolopyrimidines is critical for target binding. Key analogs include:

  • 3-(4-Fluorophenyl) derivatives : These compounds (e.g., compounds 32–35 in ) exhibit potent anti-mycobacterial activity (MIC < 0.1 µM) due to enhanced electron-withdrawing effects and optimal steric fit in the ATP synthase binding pocket . The 4-fluoro group is preferred over 2-chloro, as ortho-substituents (e.g., 2-chloro) may introduce steric hindrance, reducing efficacy .
  • 3-(2,4-Dichlorophenyl) derivatives : Such analogs () demonstrate moderate anticancer activity, suggesting that chloro substituents at meta/para positions may redirect therapeutic utility .
Amine Group Modifications at Position 7

The N-alkyl/aryl group influences solubility and receptor interactions:

  • N-(Pyridin-2-ylmethyl) derivatives : Widely studied (e.g., compounds 47–51 in ), these analogs show high metabolic stability and low hERG liability due to the pyridine ring’s polarity and hydrogen-bonding capacity .
  • This may limit bioavailability but enhance membrane permeability.
  • N-Benzyl/N-Morpholinyl derivatives: Bulkier groups (e.g., morpholinopropyl in ) improve solubility via tertiary amines but may introduce off-target effects .

Table 2: Amine Substituent Effects on Properties

Amine Group clogP (Estimated) Solubility (µg/mL) hERG Inhibition (IC50)
N-(Pyridin-2-ylmethyl) 3.5–4.0 >50 >30 µM
N-(2-Phenylethyl) ~5.2 <10 (inferred) Not reported
N-(3-Morpholinopropyl) 4.8 20–30 >20 µM
Substituent Variations at Position 5
  • 5-Methyl vs. 5-Aryl : Methyl groups (as in the target compound) enhance metabolic stability compared to aryl substituents (e.g., 5-phenyl in ), which may undergo oxidative metabolism .
  • 5-Trifluoromethyl analogs : Compounds with CF3 groups () show improved potency against Wolbachia (IC50 ~0.5 µM) but higher molecular weight, impacting pharmacokinetics .

Toxicity Considerations

  • hERG liability : Pyridylmethyl amines exhibit lower hERG inhibition (IC50 >30 µM) than arylalkylamines like phenylethyl, which may have higher cardiac risk .
  • Metabolic toxicity : Chlorophenyl groups may form reactive metabolites, though methyl substituents could mitigate this .

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C19H19ClN4
  • Molecular Weight : 348.83 g/mol
  • Key Functional Groups : Pyrazole ring, chlorophenyl group, and phenylethyl amine.

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often exhibit a variety of biological activities through different mechanisms:

  • Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various kinases. For example, similar compounds have shown inhibition of c-Met and other receptor tyrosine kinases, which are crucial in cancer progression and metastasis .
  • GABA Receptor Modulation : Some derivatives have demonstrated allosteric modulation of GABA receptors, indicating potential applications in treating neurological disorders .
  • Antiproliferative Activity : Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit cell proliferation in various cancer cell lines. The compound's ability to interfere with cell cycle progression is significant for therapeutic strategies against tumors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity IC50 Value (µM) Cell Line/Target Reference
c-Met Inhibition0.005Various cancer cell lines
GABA ModulationNot specifiedGABA receptors
Antiproliferative0.36 (CDK2)HeLa, HCT116
Selectivity (CDK9)1.8HCT116

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of pyrazolo[1,5-a]pyrimidines, researchers found that this compound exhibited significant cytotoxic effects on human cancer cell lines such as HeLa and A375. The compound was noted for its ability to induce apoptosis and inhibit tumor growth in xenograft models.

Case Study 2: Neurological Applications

Another investigation focused on the modulation of GABA receptors by derivatives of pyrazolo[1,5-a]pyrimidines. The study highlighted that certain modifications to the core structure increased binding affinity to GABA_A receptors, suggesting potential for developing anxiolytic drugs.

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